5-[(3,5-dimethylpyrazol-1-yl)methyl]-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide
Overview
Description
5-[(3,5-dimethylpyrazol-1-yl)methyl]-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of two pyrazole rings, a trifluoroethyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,5-dimethylpyrazol-1-yl)methyl]-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of 3,5-dimethylpyrazole: This can be achieved by the condensation of acetylacetone with hydrazine.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced through a nucleophilic substitution reaction using a trifluoroethylating agent.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate carboxylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoroethyl group.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Nucleophiles: Various nucleophiles, such as amines and thiols, can be used for substitution reactions.
Major Products Formed
Oxidized Derivatives: Products formed from oxidation reactions include pyrazole N-oxides and other oxidized pyrazole derivatives.
Reduced Derivatives: Reduction reactions yield amines and other reduced forms of the compound.
Substituted Derivatives: Substitution reactions result in the formation of various substituted pyrazole derivatives.
Scientific Research Applications
5-[(3,5-dimethylpyrazol-1-yl)methyl]-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[(3,5-dimethylpyrazol-1-yl)methyl]-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler derivative with similar pyrazole rings but lacking the trifluoroethyl and carboxamide groups.
2,2-bis(3,5-dimethylpyrazol-1-yl)propionic acid: A related compound with two pyrazole rings and a propionic acid group.
Uniqueness
5-[(3,5-dimethylpyrazol-1-yl)methyl]-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide is unique due to the presence of both trifluoroethyl and carboxamide groups, which confer distinct chemical and biological properties compared to its simpler analogs .
Properties
IUPAC Name |
5-[(3,5-dimethylpyrazol-1-yl)methyl]-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N5O/c1-7-3-8(2)20(19-7)5-9-4-10(18-17-9)11(21)16-6-12(13,14)15/h3-4H,5-6H2,1-2H3,(H,16,21)(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMZYAVASGBWDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=NN2)C(=O)NCC(F)(F)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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